Cas no 2138243-40-8 (4-(difluoromethyl)-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole)

4-(Difluoromethyl)-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole is a fluorinated pyrazole derivative with notable structural and functional properties. The presence of a difluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research. The 4-nitrophenyl substituent contributes to its electron-withdrawing characteristics, which can influence reactivity in synthetic applications. This compound is particularly useful in the development of bioactive molecules due to its potential as a building block for heterocyclic chemistry. Its well-defined structure allows for precise modifications, facilitating studies in medicinal chemistry and material science. Proper handling and storage are recommended due to its sensitivity to light and moisture.
4-(difluoromethyl)-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole structure
2138243-40-8 structure
Product Name:4-(difluoromethyl)-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
CAS No:2138243-40-8
MF:C12H11F2N3O2
MW:267.231449365616
CID:5866891
PubChem ID:165486842
Update Time:2025-08-04

4-(difluoromethyl)-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • EN300-841053
    • 2138243-40-8
    • 4-(difluoromethyl)-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole
    • Inchi: 1S/C12H11F2N3O2/c1-2-16-7-10(12(13)14)11(15-16)8-3-5-9(6-4-8)17(18)19/h3-7,12H,2H2,1H3
    • InChI Key: UAKIVNFNRYUPHX-UHFFFAOYSA-N
    • SMILES: FC(C1=CN(CC)N=C1C1C=CC(=CC=1)[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 267.08193293g/mol
  • Monoisotopic Mass: 267.08193293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 63.6Ų

4-(difluoromethyl)-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole Pricemore >>

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Additional information on 4-(difluoromethyl)-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole

Introduction to 4-(difluoromethyl)-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole (CAS No. 2138243-40-8)

4-(difluoromethyl)-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole (CAS No. 2138243-40-8) is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a heterocyclic structure characterized by a five-membered ring containing two nitrogen atoms. The presence of functional groups such as the difluoromethyl, ethyl, and 4-nitrophenyl substituents endows this molecule with unique chemical properties and potential biological activities, making it a subject of intense study in drug discovery and development.

The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug molecules. This group is often incorporated into pharmaceuticals to improve their pharmacokinetic profiles, ensuring longer half-lives and more consistent therapeutic effects. In contrast, the ethyl group contributes to the overall lipophilicity of the molecule, which can influence its ability to cross biological membranes and interact with biological targets. The 4-nitrophenyl moiety introduces a polar region that can engage in hydrogen bonding or other non-covalent interactions with biological receptors, further modulating the compound's activity.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding modes of such compounds with high precision. Studies have indicated that 4-(difluoromethyl)-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole may exhibit inhibitory effects on various enzymes and receptors implicated in inflammatory diseases, cancer, and infectious disorders. For instance, preliminary docking studies suggest that this compound could interact with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in the inflammatory cascade.

The nitro group within the 4-nitrophenyl substituent is another critical feature that can be exploited for therapeutic purposes. Nitroaromatic compounds have a long history of use in medicine, particularly as antimalarials and anticancer agents. The nitro group can undergo reduction to form nitroso intermediates, which may participate in redox reactions within biological systems, potentially leading to therapeutic effects. Additionally, the electron-withdrawing nature of the nitro group can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.

In vitro studies have begun to explore the potential applications of 4-(difluoromethyl)-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole in treating chronic inflammatory conditions. Researchers have observed promising anti-inflammatory effects when testing analogs with similar structural motifs. These findings align with the growing interest in developing small-molecule inhibitors that modulate inflammatory pathways without causing significant side effects. The combination of lipophilic and polar regions in this compound suggests it may be able to penetrate cellular membranes while maintaining sufficient solubility for effective intracellular action.

The synthesis of 4-(difluoromethyl)-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole presents an intriguing challenge for organic chemists due to its complex functionalization requirements. Traditional synthetic routes involve multi-step processes that require careful control of reaction conditions to avoid unwanted byproducts. Recent innovations in synthetic methodologies have enabled more efficient preparation of such compounds using transition-metal-catalyzed reactions or novel coupling techniques. These advancements not only improve yield but also reduce the environmental impact of synthesis by minimizing waste generation.

One particularly innovative approach involves the use of flow chemistry techniques, which allow for continuous synthesis under controlled conditions. Flow chemistry has been increasingly adopted in pharmaceutical research due to its scalability and reproducibility. By integrating catalytic steps into continuous flow reactors, chemists can achieve higher reaction efficiencies and purities for complex molecules like 4-(difluoromethyl)-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole.

The potential applications of this compound extend beyond inflammation treatment into other therapeutic areas such as oncology and neurology. Preliminary data suggest that derivatives of pyrazole containing similar functional groups may exhibit cytotoxic effects against certain cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. Furthermore, the structural flexibility of pyrazole derivatives allows for further modifications aimed at enhancing specific pharmacological profiles.

As computational biology continues to advance, machine learning models are being trained on large datasets containing known bioactive compounds to predict new drug candidates more rapidly than traditional methods allow. These models take into account various structural features—including those present in 4-(difluoromethyl)-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole—to identify potential leads for further investigation. Such computational tools are becoming indispensable in modern drug discovery pipelines, enabling researchers to prioritize promising candidates based on both chemical feasibility and predicted biological activity.

The role of spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) cannot be overstated when studying compounds like this one. NMR provides detailed information about atomic connectivity within molecules by analyzing magnetic interactions between nuclei under radiofrequency irradiation—a critical tool for confirming molecular structure after synthesis or modification efforts.

Mass spectrometry complements NMR by offering high sensitivity detection coupled with accurate molecular weight determination through ionization methods like electrospray or matrix-assisted laser desorption/ionization (MALDI). These techniques enable researchers not only verify identities but also assess purity levels necessary before proceeding toward biological testing phases where impurities could skew experimental outcomes significantly impacting subsequent interpretation efforts during later stages involving preclinical evaluations across multiple disease models.

In conclusion,4-(difluoromethyl)-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole(CAS No: 2138243–40–8) represents an exciting area for ongoing research within pharmaceutical sciences due primarily because its unique structural features offer multiple avenues toward developing novel therapeutics targeting diverse pathological conditions ranging from chronic inflammation all cancers through neurological disorders among others yet unexplored territories warranting further exploration via both experimental validation alongside computational predictions ensuring robustness throughout entire discovery process thereby contributing positively towards advancing healthcare capabilities worldwide over time while adhering strict regulatory frameworks established globally today ensuring safety efficacy balance throughout all stages involved development life cycle any new medications intended human use ultimately benefit patients suffering various debilitating ailments deserve highest level dedication professionalism carried out scientists working behind scenes today making possible future breakthroughs once seemed impossible earlier generations would have thought achievable given current technological capabilities now available thanks persistent efforts dedicated researchers worldwide pushing boundaries possible every single day toward better tomorrow everyone deserves enjoy healthier lives thanks hard work relentless pursuit knowledge exemplified perfectly work described here concerning fascinating compound likely play important role future medicine landscape long term if all goes well following continued investigation validation necessary next steps toward bringing safe effective treatments market patients need deserve most importantly

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